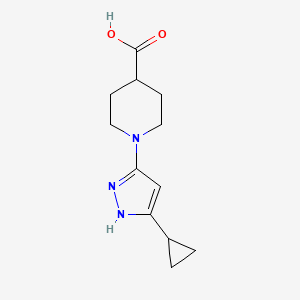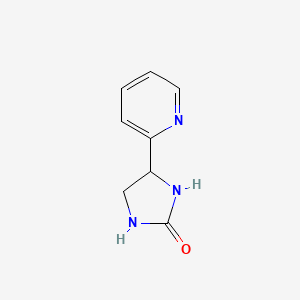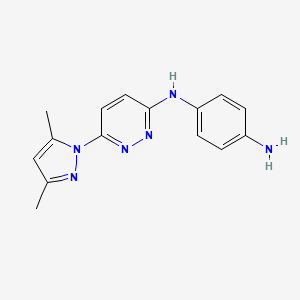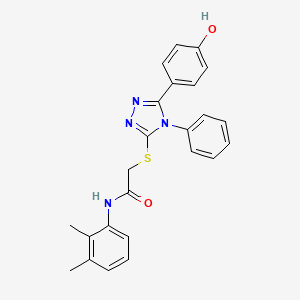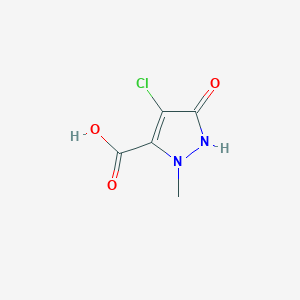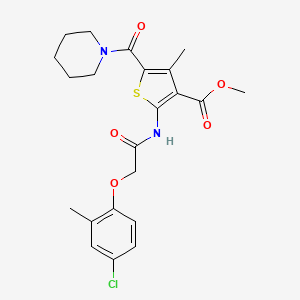
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a chlorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid, which is then converted to its amide derivative.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-acetylthiophene.
Coupling Reactions: The phenoxyacetamide intermediate is then coupled with the thiophene derivative under specific conditions to form the desired compound.
Piperidine Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorinated phenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research might focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways might involve binding to enzymes or receptors, leading to inhibition or activation of biological processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the piperidine-1-carbonyl group, which may confer distinct chemical and biological properties.
特性
分子式 |
C22H25ClN2O5S |
|---|---|
分子量 |
465.0 g/mol |
IUPAC名 |
methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-13-11-15(23)7-8-16(13)30-12-17(26)24-20-18(22(28)29-3)14(2)19(31-20)21(27)25-9-5-4-6-10-25/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,24,26) |
InChIキー |
QWKITEGTKUIZTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N3CCCCC3)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778651.png)
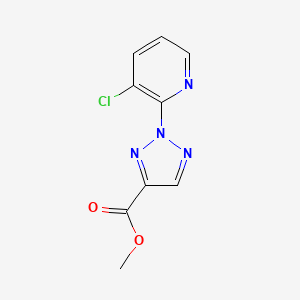

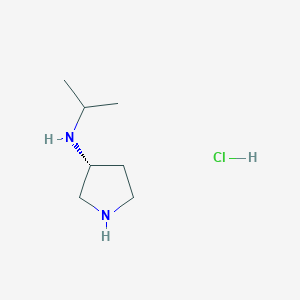
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)
